molecular formula C14H21NO3 B8681861 tert-butyl N-[2-(2-methoxyphenyl)ethyl]carbamate

tert-butyl N-[2-(2-methoxyphenyl)ethyl]carbamate

Cat. No.: B8681861
M. Wt: 251.32 g/mol
InChI Key: RHSSNPVTRXGTGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-[2-(2-methoxyphenyl)ethyl]carbamate is an organic compound that belongs to the class of amines. It is characterized by the presence of a tert-butoxycarbonyl (t-BOC) protecting group attached to the nitrogen atom and a methoxyphenyl group attached to the ethylamine chain. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(2-methoxyphenyl)ethyl]carbamate typically involves the protection of the amine group with a tert-butoxycarbonyl (t-BOC) group. The general synthetic route includes:

    Protection of the Amine Group: The starting material, 2-(2-methoxyphenyl)-ethylamine, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the t-BOC protected amine.

    Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[2-(2-methoxyphenyl)ethyl]carbamate can undergo various chemical reactions, including:

    Deprotection: The t-BOC group can be removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the free amine.

    Substitution Reactions: The methoxy group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Deprotection: 2-(2-methoxyphenyl)-ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Reduced derivatives such as alcohols or amines.

Scientific Research Applications

tert-butyl N-[2-(2-methoxyphenyl)ethyl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2-methoxyphenyl)ethyl]carbamate involves its reactivity as a protected amine. The t-BOC group provides stability and prevents unwanted side reactions during synthesis. Upon deprotection, the free amine can interact with various molecular targets, such as enzymes or receptors, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    N-(t-Butyloxycarbonyl)-2-phenylethylamine: Similar structure but lacks the methoxy group.

    N-(t-Butyloxycarbonyl)-2-(4-methoxyphenyl)-ethylamine: Similar structure with the methoxy group in a different position.

    N-(t-Butyloxycarbonyl)-2-(2-hydroxyphenyl)-ethylamine: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

tert-butyl N-[2-(2-methoxyphenyl)ethyl]carbamate is unique due to the presence of both the t-BOC protecting group and the methoxyphenyl group. This combination provides specific reactivity and stability, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl N-[2-(2-methoxyphenyl)ethyl]carbamate

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)15-10-9-11-7-5-6-8-12(11)17-4/h5-8H,9-10H2,1-4H3,(H,15,16)

InChI Key

RHSSNPVTRXGTGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=CC=C1OC

Origin of Product

United States

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